

# AZD3355: A Comprehensive Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AZD3355, also known as Lesogaberan, is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. Initially developed by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD), the compound showed limited clinical efficacy for this indication. However, a subsequent computational drug repositioning effort identified AZD3355 as a promising candidate for the treatment of non-alcoholic steatohepatitis (NASH). Preclinical studies have since demonstrated its potential hepatoprotective, anti-inflammatory, and anti-fibrotic properties. This document provides a detailed technical guide on the discovery, development history, mechanism of action, and experimental data associated with AZD3355.

## Discovery and Initial Development for Gastroesophageal Reflux Disease (GERD)

AZD3355 was rationally designed as a peripherally-restricted GABA-B receptor agonist with the goal of reducing transient lower esophageal sphincter relaxations (TLESRs), a key mechanism in the pathophysiology of GERD.[1] Compared to the existing GABA-B agonist baclofen, AZD3355 was developed to have a more favorable side-effect profile by limiting its penetration into the central nervous system.[2]

## **Preclinical Pharmacology in GERD Models**



In preclinical studies, AZD3355 demonstrated potent and selective agonism at the GABA-B receptor. In dog models, it was shown to effectively inhibit TLESRs and reduce acid reflux.[2]

## **Clinical Development for GERD**

AZD3355 progressed to Phase I and II clinical trials for the treatment of GERD.[3] As an add-on therapy to proton pump inhibitors (PPIs), it demonstrated a reduction in the number of TLESRs, an increase in lower esophageal sphincter pressure, and a decrease in reflux episodes in patients with GERD.[4][5] However, a Phase 2b clinical trial (NCT01005251) revealed that AZD3355 did not achieve a clinically meaningful improvement in GERD symptoms, leading to the discontinuation of its development for this indication by AstraZeneca. [6][7]

# Repositioning for Non-alcoholic Steatohepatitis (NASH)

In a significant turn in its development trajectory, AZD3355 was identified as a potential therapeutic for NASH through a computational drug repositioning strategy.[1][7] This approach utilized connectivity mapping to compare the gene expression signatures of various drugs with disease-specific gene expression profiles, revealing a potential beneficial role for a GABA-B agonist in NASH.[8]

## **Preclinical Evidence in NASH Models**

Subsequent preclinical investigations have provided evidence supporting the therapeutic potential of AZD3355 in NASH. These studies have demonstrated its ability to mitigate key pathological features of the disease.

- In Vitro and Ex Vivo Studies: In human hepatic stellate cells and precision-cut liver slices,
   AZD3355 was shown to down-regulate the expression of pro-fibrotic and pro-inflammatory genes and proteins.[1][7]
- In Vivo Studies: In a well-established murine model of NASH, administration of AZD3355 resulted in improved liver histology, a reduction in the expression of genes associated with fibrosis, and a decrease in the development of liver tumors.[7] The efficacy observed in this



animal model was comparable to that of obeticholic acid, a known FXR agonist with activity in NASH.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of AZD3355.

**Table 1: Receptor Binding and Potency** 

| Parameter | Species/System                        | Value  | Reference |
|-----------|---------------------------------------|--------|-----------|
| EC50      | Human recombinant<br>GABA-B receptors | 8.6 nM | [9]       |
| Ki        | Rat GABA-B<br>receptors               | 5.1 nM | [9]       |
| Ki        | Rat GABA-A receptors                  | 1.4 μΜ | [9]       |

Table 2: Preclinical Efficacy in a Dog Model of GERD

| Treatment   | Dose        | Reduction in<br>Reflux<br>Episodes (vs.<br>Control) | Reduction in Acid Exposure Time (vs. Control) | Reference |
|-------------|-------------|-----------------------------------------------------|-----------------------------------------------|-----------|
| Lesogaberan | 7 μmol/kg   | 57%                                                 | 54%                                           | [2]       |
| Baclofen    | 2.8 μmol/kg | 40%                                                 | 31%                                           | [2]       |

## Table 3: Clinical Trial Results for GERD (NCT00394472)

| Treatment<br>Group         | N   | Responder<br>Rate | p-value (vs.<br>Placebo) | Reference |
|----------------------------|-----|-------------------|--------------------------|-----------|
| Lesogaberan (65<br>mg BID) | 114 | 16%               | 0.026                    | [3]       |
| Placebo                    | 118 | 8%                | -                        | [3]       |



Table 4: Clinical Trial Results for GERD (NCT01005251)

| Treatment<br>Group          | N    | Responder<br>Rate | p-value (vs.<br>Placebo) | Reference |
|-----------------------------|------|-------------------|--------------------------|-----------|
| Lesogaberan (60<br>mg BID)  | ~132 | 20.9%             | NS                       | [6]       |
| Lesogaberan<br>(120 mg BID) | ~133 | 25.6%             | NS                       | [6]       |
| Lesogaberan<br>(180 mg BID) | ~132 | 23.5%             | NS                       | [6]       |
| Lesogaberan<br>(240 mg BID) | ~132 | 26.2%             | < 0.1                    | [6]       |
| Placebo                     | ~132 | 17.9%             | -                        | [6]       |

# Experimental Protocols In Vitro Assay for GABA-B Receptor Activation

Objective: To determine the potency of AZD3355 in activating the human GABA-B receptor.

### Methodology:

- Chinese Hamster Ovary (CHO) cells were stably co-transfected with cDNAs encoding the human GABA-B R1a and GABA-B R2 receptor subunits, along with a G-protein-coupled inwardly rectifying potassium channel (GIRK1).
- Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, nonessential amino acids, and antibiotics.
- For the assay, cells were plated in 96-well plates and loaded with a fluorescent membrane potential-sensitive dye.
- Increasing concentrations of AZD3355 were added to the wells.
- Changes in membrane potential due to GIRK channel activation were measured using a fluorescence plate reader.



• The EC50 value was calculated from the concentration-response curve.

### In Vivo Murine Model of NASH

Objective: To evaluate the efficacy of AZD3355 in a preclinical model of NASH.

### Methodology:

- Male C57BL/6J mice were fed a high-fat, high-carbohydrate diet for 12 weeks to induce obesity and insulin resistance.
- Following the initial dietary induction, mice were administered a low dose of carbon tetrachloride (CCl4) twice weekly for 8 weeks to induce liver fibrosis.
- During the CCl4 administration period, mice were treated daily with either vehicle, AZD3355 (at various doses), or a positive control (e.g., obeticholic acid) via oral gavage.
- At the end of the treatment period, animals were euthanized, and liver tissue and blood samples were collected.
- Liver tissue was processed for histological analysis (H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis) and gene expression analysis (qRT-PCR for markers of fibrosis and inflammation).
- Blood samples were analyzed for markers of liver injury (ALT, AST).

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: AZD3355 activates the GABA-B receptor, leading to downstream cellular effects.

## **Experimental Workflow for NASH In Vivo Model**





Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of AZD3355 in a murine NASH model.

## **AZD3355 Development Timeline**





Click to download full resolution via product page

Caption: The development history of AZD3355 from a GERD candidate to a potential NASH therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel reflux inhibitor lesogaberan (AZD3355) as add-on treatment in patients with GORD with persistent reflux symptoms despite proton pump inhibitor therapy: a randomised placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 5. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]



- 9. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [AZD3355: A Comprehensive Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828281#azd3355-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com